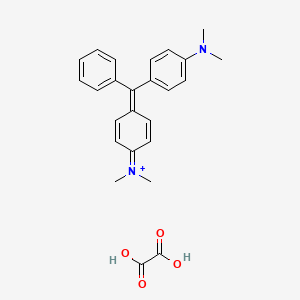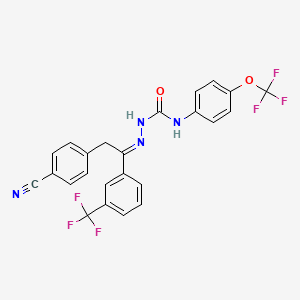
Metaflumizone
Übersicht
Beschreibung
Metaflumizone is a broad-spectrum semicarbazone insecticide composed of two optical isomers in the ratio E:Z of 90:10 . It is used for the veterinary treatment of fleas and ticks .
Synthesis Analysis
The synthesis of Metaflumizone involves several steps: synthesis of p-trifluoromethoxybenzene methyl carhamate, synthesis of p-trifluoromethoxybenzene aminooxamide, and synthesis of metaflumizone . The method is simple and practical, with high efficiency and a yield of products at each step of more than 85 percent .
Molecular Structure Analysis
Metaflumizone is a semicarbazone composed of two optical isomers in the ratio E:Z of 90:10 .
Chemical Reactions Analysis
Metaflumizone has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .
Physical And Chemical Properties Analysis
Metaflumizone is a semicarbazone broad-spectrum insecticide. It has a low aqueous solubility, is non-volatile, and has a low potential for leaching to groundwater based on its chemical properties . It is persistent in soil and in water-sediment systems .
Wissenschaftliche Forschungsanwendungen
Metaflumizone as an Insecticide in Agriculture
Metaflumizone is primarily used as an insecticide in agricultural settings. It has been evaluated for use on various crops such as potatoes, tomatoes, and peppers . The substance acts by affecting the insect’s nervous system, leading to paralysis and death .
Persistence of Metaflumizone on Cabbage and Soil
Studies have been conducted to evaluate the persistence of Metaflumizone on cabbage and its residual effects on soil. This involves assessing the safety and environmental impact following spray applications at different concentrations .
Resistance Risk Evaluation
Research has been undertaken to analyze the resistance risk of certain pests, like Spodoptera exigua , to Metaflumizone. This includes studying the effects of Metaflumizone on the toxicities of other insecticides .
Dissipation Patterns in Greenhouse Conditions
Investigations into the dissipation patterns of Metaflumizone when applied to crops grown in greenhouse conditions have been performed. This research helps determine safe pre-harvest intervals after application to ensure consumer safety .
Safety And Hazards
Zukünftige Richtungen
While Metaflumizone has been marketed globally for several years and got registered in India in the year 2009, specifically for the control of DBM on cabbage, to our knowledge, no food safety aspects of Metaflumizone residue on cabbage have ever been reported in the literature in India or elsewhere . Therefore, future research could focus on evaluating the persistence of Metaflumizone on various crops and its risk assessment .
Eigenschaften
IUPAC Name |
1-[(E)-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]amino]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F6N4O2/c25-23(26,27)18-3-1-2-17(13-18)21(12-15-4-6-16(14-31)7-5-15)33-34-22(35)32-19-8-10-20(11-9-19)36-24(28,29)30/h1-11,13H,12H2,(H2,32,34,35)/b33-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFOMMKAVSCNKQ-QNKGDIEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=NNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)/C(=N/NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)/CC3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501009397 | |
| Record name | (E)-Metaflumizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-cyanophenyl)-1-(3-(trifluoromethyl)phenyl)ethylidene)-N-(4-(trifluoromethoxy)phenyl)hydrazinecarboxamide | |
CAS RN |
139968-49-3, 852403-68-0 | |
| Record name | Metaflumizone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139968493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metaflumizone, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0852403680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-Metaflumizone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501009397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrazinecarboxamide, 2-[2-(4-cyanophenyl)-1-[3-(trifluoromethyl)phenyl]ethylidene]-N-[4-(trifluoromethoxy)phenyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mode of action of Metaflumizone?
A1: Metaflumizone acts as a sodium channel blocker insecticide (SCBI). [, , , ] It specifically targets voltage-gated sodium (Nav) channels in insects, blocking the flow of sodium ions and disrupting nerve impulse transmission. This leads to paralysis and ultimately death of the insect. [, ]
Q2: Does Metaflumizone require metabolic activation to exert its insecticidal activity?
A2: Unlike some insecticides, Metaflumizone does not require metabolic activation. It is toxic to insects in its original form. []
Q3: How does Metaflumizone's interaction with sodium channels differ from that of pyrethroids?
A3: While both Metaflumizone and pyrethroids target sodium channels, they do so in distinct ways. Metaflumizone acts as a sodium channel blocker, effectively shutting down the channel, whereas pyrethroids function as sodium channel modulators, disrupting the channel's normal gating mechanism. []
Q4: Which state of the Nav channel does Metaflumizone preferentially bind to?
A4: Research suggests that Metaflumizone exhibits state-dependent inhibition, preferentially targeting Nav channels in the slow-inactivated state. This is similar to other SCI insecticides. []
Q5: Are there any studies investigating the specific binding site of Metaflumizone on insect Nav channels?
A5: While the precise binding site of Metaflumizone on insect Nav channels is still being elucidated, research on the diamondback moth (Plutella xylostella) has identified two point mutations (F1845Y and V1848I) in the sixth segment of domain IV of the PxNav protein that are associated with resistance to both Metaflumizone and indoxacarb (another SCBI). These mutations are located within a highly conserved sequence region predicted to be involved in the binding sites of local anesthetics and SCBIs. []
Q6: What strategies are recommended to manage potential resistance development to Metaflumizone?
A7: Implementing a robust insecticide resistance management (IRM) program is crucial. Key strategies include rotating Metaflumizone with insecticides possessing different modes of action, avoiding consecutive applications of Metaflumizone or other SCBIs, and monitoring insect populations for early signs of resistance development. [, , ]
Q7: Against which insect pests has Metaflumizone shown efficacy?
A7: Metaflumizone exhibits efficacy against a broad spectrum of insect pests, particularly those belonging to the Lepidoptera and Coleoptera orders. Notable targets include:
- Lepidoptera: Spodoptera frugiperda (fall armyworm), [, , , ] Cnaphalocrocis medinalis (rice leaf roller), [, , ] Spodoptera exigua (beet armyworm), [, ] Plutella xylostella (diamondback moth), [, , ] and Helicoverpa armigera (cotton bollworm). []
- Coleoptera: Leptinotarsa decemlineata (Colorado potato beetle). [, ]
Q8: Are there any studies exploring the use of Metaflumizone in combination with other insecticides?
A9: Yes, research suggests that certain binary mixtures of Metaflumizone with other insecticides can enhance its efficacy against specific pests. For instance, a synergistic effect was observed when Metaflumizone was combined with chlorantraniliprole against the fall armyworm (S. frugiperda). [] Similarly, combining Metaflumizone with a low rate of esfenvalerate also demonstrated efficacy against the Colorado potato beetle (L. decemlineata). []
Q9: What analytical methods are used to detect and quantify Metaflumizone residues?
A12: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a common technique for detecting and quantifying Metaflumizone residues in various matrices, including crops and soil. This method offers high sensitivity and selectivity. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



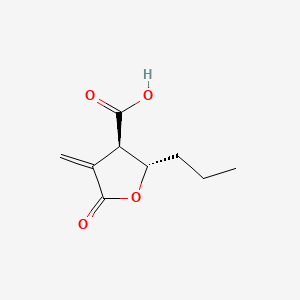


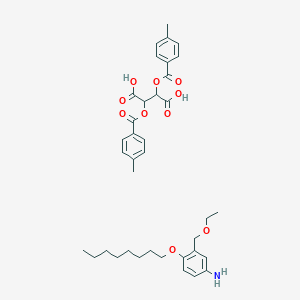
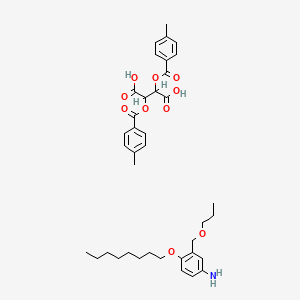
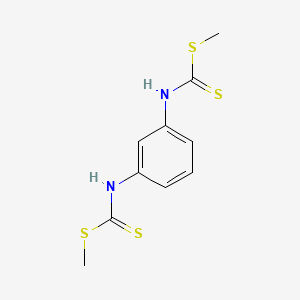

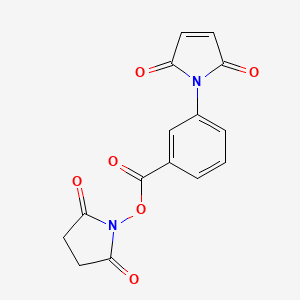
![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)
![2,2'-Benzene-1,4-Diylbis[6-(1,4,5,6-Tetrahydropyrimidin-2-Yl)-1h-Indole]](/img/structure/B1676254.png)
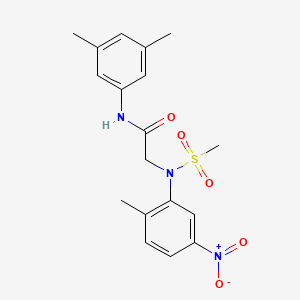
![4'-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1676260.png)
![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)
